(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole derivatives are a class of compounds that have been studied for their diverse biological activities . They are often used in the development of new drugs due to their potential anti-tubercular, anti-inflammatory, and other medicinal properties .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions depending on the functional groups present in the molecule. For example, they can participate in coupling reactions with other molecules to form more complex structures .Scientific Research Applications
Anti-mycobacterial Properties
Research has identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold as promising new anti-mycobacterial chemotypes. In a study involving the synthesis and biological evaluation of thirty-six structurally diverse benzo[d]thiazole-2-carboxamides, several compounds exhibited potential anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain. Notably, compounds with the 5-trifluoromethyl benzo[d]thiazol-2-yl(piperazin-1-yl)methanone moiety showed significant efficacy with low cytotoxicity, highlighting their therapeutic potential (Pancholia et al., 2016).
Structural and Biological Analysis
Another study focused on the synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle closely related to the mentioned compound. This research aimed to evaluate antiproliferative activity and was characterized using various spectroscopic methods and X-ray diffraction studies, demonstrating the compound's potential in biomedical applications (Prasad et al., 2018).
Antimicrobial Activity
Fluorinated Benzothiazolo Imidazole compounds have been synthesized and evaluated for their antimicrobial activity. This research explored the antimicrobial properties of derivatives, including those similar to (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-fluorophenyl)methanone, showing some compounds' promising anti-microbial potential (Sathe et al., 2011).
Fluorescent Logic Gates
A study on solvent-polarity reconfigurable fluorescent 4-piperazino-N-aryl-1,8-naphthalimide crown ether logic gates, incorporating a piperazine receptor and an aryl group, demonstrates the application of similar compounds in creating fluorescent logic gates. These molecules, adjusted by solvent polarity, can transition between different logic operations, underscoring their potential in developing molecular electronic devices and sensors (Gauci & Magri, 2022).
Mechanism of Action
Future Directions
Research into benzothiazole derivatives is ongoing, with many studies focusing on their potential medicinal properties. Future research may focus on optimizing the synthesis of these compounds, studying their mechanisms of action, and evaluating their efficacy and safety in preclinical and clinical trials .
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS/c19-14-6-2-1-5-13(14)17(23)21-9-11-22(12-10-21)18-20-15-7-3-4-8-16(15)24-18/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYWBVIDKMYRNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.